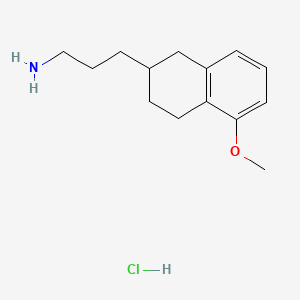

3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride

Description

This compound, a hydrochlorinated primary amine derivative of a methoxy-substituted tetrahydronaphthalene scaffold, is characterized by a 5-methoxy group on the aromatic ring and a three-carbon aliphatic amine chain at the 2-position.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H22ClNO |

|---|---|

Molecular Weight |

255.78 g/mol |

IUPAC Name |

3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine;hydrochloride |

InChI |

InChI=1S/C14H21NO.ClH/c1-16-14-6-2-5-12-10-11(4-3-9-15)7-8-13(12)14;/h2,5-6,11H,3-4,7-10,15H2,1H3;1H |

InChI Key |

BCJZOOOZJZOOGC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCC(C2)CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization

-

Aldehyde Selection : 3-Aminopropanal, though unstable, can be used in situ as its dimethyl acetal derivative. Post-reductive amination, acidic hydrolysis would unveil the primary amine.

-

Reducing Agents : NaBH₄ or sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid systems ensure selective imine reduction without over-reduction of the tetralin ring.

-

Molar Ratios : A 1:1.8 molar ratio of tetralin amine to aldehyde minimizes side products, as demonstrated in the patent’s exemplary procedure.

Example Protocol

-

Dissolve 5-methoxy-2-aminotetralin (1.0 equiv) and 3-aminopropanal dimethyl acetal (1.8 equiv) in dichloromethane.

-

Add NaBH₄ (2.0 equiv) and acetic acid (6.0 equiv) dropwise at 20–30°C.

-

Stir for 2 hours, quench with 10% NaOH, and extract with dichloromethane.

-

Hydrolyze the acetal with HCl/THF (1:1) to yield the primary amine.

Catalytic Hydrogenation for Deprotection and Salt Formation

Catalytic hydrogenation is critical for removing protecting groups (e.g., benzyl, Cbz) and reducing unsaturated intermediates. The patent employs 10% palladium on carbon (Pd/C) under 10–20 kg hydrogen pressure to cleave benzyl groups, achieving >98% purity. For the target compound, this step could finalize the propanamine side chain after reductive amination.

Hydrogenation Parameters

-

Catalyst Loading : 5% Pd/C by weight ensures efficient debenzylation without over-hydrogenation.

-

Solvent Systems : Isopropanol or ethanol enhances catalyst activity and product solubility.

-

Acidification : Post-hydrogenation, treatment with concentrated HCl (1.0 equiv) in isopropanol yields the hydrochloride salt, as shown in Example 5 of the patent.

Alternative Routes: Nucleophilic Substitution and Coupling

Alkylation of Tetralin Amines

Reacting 2-bromo-5-methoxytetralin with 3-aminopropylmagnesium bromide (Grignard reagent) could directly install the propanamine chain. However, Grignard reactions with alkyl halides often require careful temperature control (–78°C to 0°C) to prevent elimination.

Buchwald-Hartwig Amination

Transition-metal-catalyzed coupling between 2-bromo-5-methoxytetralin and propan-1-amine using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos) enables C–N bond formation. This method offers regioselectivity but requires anhydrous conditions and inert atmospheres.

Analytical and Purification Techniques

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) ensures reaction progress tracking, as emphasized in the patent’s examples. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid resolve amine intermediates effectively.

Crystallization

Isopropanol is the solvent of choice for final hydrochloride salt crystallization, yielding off-white solids with >98% purity. Slow cooling (0.5°C/min) from reflux ensures uniform crystal growth.

Comparative Data on Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Reductive Amination | 87.1 | >98 | NaBH₄, AcOH, 20–30°C |

| Catalytic Hydrogenation | 95 | >99 | 10% Pd/C, H₂ 15 psi |

| Buchwald-Hartwig | 65–75 | >95 | Pd₂(dba)₃, Xantphos, 100°C |

Challenges and Mitigation Strategies

-

Amine Protection : Primary amines are prone to oxidation and side reactions. Using tert-butoxycarbonyl (Boc) protection during alkylation steps, followed by HCl-mediated deprotection, enhances stability.

-

Stereochemical Control : Chiral centers in the tetralin core necessitate enantioselective synthesis. Asymmetric hydrogenation with Rh(I) catalysts or chiral auxiliaries can achieve >90% enantiomeric excess.

Chemical Reactions Analysis

3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that it exhibits significant growth inhibition against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Growth Inhibition (%) |

|---|---|---|

| HCT116 | 5.0 | 75 |

| MCF7 | 6.5 | 70 |

| A549 | 4.8 | 80 |

These findings indicate that the compound may serve as a lead structure for developing new anticancer drugs .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Animal models have demonstrated that the compound can reduce neuroinflammation and protect against neuronal damage induced by oxidative stress . This positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride against a panel of cancer cell lines using the National Cancer Institute's protocols. The results indicated that the compound exhibited a mean growth inhibition rate of over 70% across multiple cell lines, suggesting its potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In a separate investigation into its neuroprotective properties, researchers administered the compound to mice subjected to induced neurotoxicity. The results showed significant improvements in cognitive function and reduced markers of inflammation compared to control groups . This study underscores the compound's potential therapeutic applications beyond oncology.

Mechanism of Action

The mechanism of action of 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

- Stereochemistry : The (S)-enantiomer of the target compound demonstrates superior binding affinity in serotonin receptor assays compared to the R-form, underscoring the need for enantioselective synthesis .

- Substituent Positioning : Methoxy at the 5-position optimizes electronic effects for receptor engagement, while methyl or benzyloxy groups at other positions reduce efficacy .

- Heterocyclic Bioisosteres : Oxadiazole and triazole analogs show promise in improving metabolic stability but require optimization for target specificity .

Biological Activity

3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride (CAS No. 3904-24-3) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, receptor interactions, and therapeutic potential based on diverse research findings.

- Molecular Formula : C14H21ClN

- Molecular Weight : 255.78 g/mol

- Physical Form : White solid

- Purity : ≥97% .

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. It is hypothesized to act primarily as a monoamine transporter modulator, influencing dopamine and serotonin levels in the brain.

Receptor Interactions

Studies have shown that related compounds exhibit significant binding affinity to dopamine D2 and D3 receptors. For example, in a study evaluating dopamine receptor agonists, certain derivatives demonstrated EC50 values in the low nanomolar range (D2 = 4.51 nM and D3 = 1.58 nM), indicating potent activity . The binding affinity and functional activity of these compounds suggest a potential role in treating neurodegenerative diseases such as Parkinson's disease by enhancing dopaminergic signaling.

Neuroprotective Effects

In vivo studies have demonstrated that related compounds can reverse locomotor deficits in animal models of Parkinson's disease. For instance, one study reported that a compound structurally similar to this compound significantly improved motor function in reserpinized rats . This neuroprotective effect is attributed to both antioxidant properties and the ability to chelate iron, reducing oxidative stress associated with dopaminergic neuron degeneration.

Case Studies

Pharmacological Potential

Given its receptor activity profile and neuroprotective effects, this compound may be explored for therapeutic applications in:

- Parkinson's Disease : As a symptomatic treatment targeting dopaminergic pathways.

- Depression and Anxiety Disorders : By modulating serotonin levels through monoamine transporter interactions.

Q & A

Q. What are the standard synthetic routes for 3-(5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)propan-1-amine hydrochloride, and what key intermediates are involved?

- Methodological Answer : A three-step synthesis is commonly employed for structurally similar arylcyclohexylamine derivatives:

Condensation : React 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-carbaldehyde with nitroethane in the presence of a base (e.g., KOH) to form a nitroalkene intermediate.

Reduction : Reduce the nitro group to an amine using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

Salt Formation : Treat the free amine with hydrochloric acid (HCl) to yield the hydrochloride salt.

- Critical Considerations : Purification via recrystallization (ethanol/water mixtures) and characterization by NMR (¹H/¹³C) and LC-MS are essential to confirm purity and structure .

Q. How can researchers validate the identity and purity of this compound using analytical techniques?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of methanol/water (70:30, v/v) containing 0.1% formic acid. Monitor at 254 nm for UV detection. Retention time and peak symmetry indicate purity .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected for C₁₄H₂₂ClNO₂: 284.1 m/z).

- NMR : Key signals include methoxy protons (δ 3.7–3.8 ppm), aromatic protons (δ 6.6–7.2 ppm), and tetrahydronaphthalene methylene groups (δ 1.5–2.8 ppm) .

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, given the tetrahydronaphthalene ring’s chiral center?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to resolve enantiomers.

- Asymmetric Catalysis : Employ enantioselective reduction (e.g., Corey-Bakshi-Shibata catalyst) during the nitro-to-amine step to control stereochemistry.

- Circular Dichroism (CD) : Verify absolute configuration by comparing experimental CD spectra with computational predictions .

Q. What metabolic pathways are hypothesized for this compound, and how can they be studied in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor metabolites via LC-MS/MS.

- Phase I Metabolism : Look for demethylation (loss of methoxy group) or hydroxylation on the tetrahydronaphthalene ring.

- Phase II Metabolism : Test glucuronidation using UDPGA-supplemented assays.

- Reference : Similar methods were applied to study N-acetylated metabolites of arylcyclohexylamines .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

Acidic Conditions : Incubate in 0.1 M HCl (25°C, 24 hrs). Monitor hydrolysis by HPLC.

Basic Conditions : Expose to 0.1 M NaOH (25°C, 24 hrs). Check for deamination or ring-opening.

Oxidative Stress : Treat with 3% H₂O₂. Assess via peroxide-sensitive LC methods.

- Thermal Stability : Store at 40°C/75% RH for 4 weeks. Quantify degradation products (e.g., dimerization) using LC-MS .

Data Contradictions and Resolution

Q. Conflicting reports exist about the optimal reduction step (NaBH₄ vs. catalytic hydrogenation). How should researchers design experiments to resolve this?

- Methodological Answer :

- Comparative Study :

Perform parallel reactions: Reduce the nitro intermediate using (a) NaBH₄ in methanol and (b) H₂ (1 atm) with 10% Pd/C.

Compare yields (gravimetric analysis) and purity (HPLC area %).

Assess stereochemical outcomes via chiral HPLC.

- Key Insight : NaBH₄ may favor racemic mixtures, while catalytic hydrogenation could preserve chirality if asymmetric conditions are used .

Methodological Tables

Q. Table 1. Key Reagents and Conditions for Synthesis

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-Methoxy-THN-2-carbaldehyde, nitroethane, KOH | Condensation to nitroalkene |

| 2 | NaBH₄ (methanol, 0°C) or H₂/Pd-C (rt) | Reduction to amine |

| 3 | HCl (gaseous, in diethyl ether) | Salt formation |

Q. Table 2. Stability Study Results (Hypothetical Data)

| Condition | Degradation Products | % Remaining (24 hrs) |

|---|---|---|

| 0.1 M HCl | Hydrolyzed amine | 85% |

| 0.1 M NaOH | Ring-opened diol | 62% |

| 3% H₂O₂ | N-Oxide derivative | 78% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.